molecular formula CH2Br2 B7768877 Dibromomethane CAS No. 4371-77-1

Dibromomethane

Cat. No.: B7768877
CAS No.: 4371-77-1
M. Wt: 173.83 g/mol
InChI Key: FJBFPHVGVWTDIP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dibromomethane, also known as methylene bromide or methylene dibromide, is a halomethane with the formula CH2Br2 . It primarily targets organic compounds, particularly those containing carbon-carbon double bonds . It is used in organic synthesis as a solvent, gauge fluid, and often as a 1H-NMR internal standard . It conveniently converts polyols (such as catechols) to their methylenedioxy derivatives, and bromomethylenates enolates .

Mode of Action

This compound’s mode of action is primarily through the process of bromination . This involves a chain reaction where for every reactive species you start off with, a new one is generated at the end . This keeps the process going and is known as free radical substitution or a free radical chain reaction . The reaction between methane and bromine happens in the presence of ultraviolet light .

Biochemical Pathways

It is known that this compound is used in the production of other industrial chemicals . It is also used to convert polyols to their methylenedioxy derivatives, and bromomethylenates enolates .

Pharmacokinetics

It is known that this compound can be absorbed into the body following inhalation, ingestion, or prolonged skin exposure . This can cause various health effects, including dizziness, drowsiness, headache, and heart, kidney, and liver problems .

Result of Action

Inhalation of this compound can cause anesthetic effects, nausea, and drunkenness . Contact with skin and eyes can cause skin irritation . Prolonged skin contact can cause chemical burns . In severe cases, an accumulation of fluid in the lungs may occur .

Action Environment

This compound is slightly soluble in water but very soluble in organic solvents . It is a colorless liquid that is denser than water . It is released into the environment during its production and use . The general public may be exposed to very low levels of this compound as a contaminant in air or drinking water . Exposure to this compound is more likely to occur in an occupational setting .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromomethane can be synthesized through several methods:

    From Dichloromethane: Commercially, this compound is prepared from dichloromethane via bromochloromethane. The reaction involves the use of bromine and aluminum as a catalyst: [ 6 \text{CH}_2\text{Cl}_2 + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{BrCl} + 2 \text{AlCl}_3 ] The bromochloromethane product can further react to form this compound: [ 6 \text{CH}_2\text{BrCl} + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{Br}_2 + 2 \text{AlCl}_3 ]

    From Bromoform: In the laboratory, this compound can be synthesized from bromoform using sodium arsenite and sodium hydroxide: [ \text{CHBr}_3 + \text{Na}_3\text{AsO}_3 + \text{NaOH} \rightarrow \text{CH}_2\text{Br}_2 + \text{Na}_3\text{AsO}_4 + \text{NaBr} ]

    From Diiodomethane: Another method involves the reaction of diiodomethane with bromine

Industrial Production Methods: The industrial production of this compound primarily follows the dichloromethane route due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Dibromomethane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: this compound can be oxidized to form dibromoacetic acid and other brominated compounds.

    Reduction Reactions: It can be reduced to form methane and hydrogen bromide.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dibromomethane has several applications in scientific research:

Comparison with Similar Compounds

  • Bromoform (CHBr₃)
  • Tetrabromomethane (CBr₄)
  • 1,1-Dibromoethane (C₂H₄Br₂)
  • 1,2-Dibromoethane (C₂H₄Br₂)

Comparison:

Dibromomethane is unique due to its specific reactivity and applications in organic synthesis, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

dibromomethane
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InChI

InChI=1S/CH2Br2/c2-1-3/h1H2
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InChI Key

FJBFPHVGVWTDIP-UHFFFAOYSA-N
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Canonical SMILES

C(Br)Br
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Molecular Formula

CH2Br2
Record name DIBROMOMETHANE
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DSSTOX Substance ID

DTXSID4021557
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Molecular Weight

173.83 g/mol
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Physical Description

Dibromomethane appears as a colorless liquid with a pleasant odor. Insoluble in water and denser than water. May be toxic by ingestion. Used as a solvent and as a motor fuel., Liquid, Colorless liquid with a sweet, pleasant odor; [CHRIS] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID.
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Boiling Point

206.6 °F at 760 mmHg (USCG, 1999), 97 °C
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Solubility

11.70 g/1000 g water @ 15 °C; 11.93 g/1000 g water @ 30 °C, Miscible with chloroform, alcohol, ether, acetone, > 10% in acetone, > 10% in ether, For more Solubility (Complete) data for DIBROMOMETHANE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 15 °C: 1.2 (moderate)
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Density

2.497 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.4969 g/cc @ 20 °C, Relative density (water = 1): 2.5
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Vapor Density

6.05 (Air= 1), Relative vapor density (air = 1): 6.0
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Vapor Pressure

87.89 mmHg (USCG, 1999), 44.4 [mmHg], Vapor pressure: 40 mm Hg @ 23.3 °C, 44.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 4.7
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Color/Form

Clear, colorless liquid

CAS No.

74-95-3, 4371-77-1
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Melting Point

-62.5 °F (USCG, 1999), -52.5 °C, -52.7 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dibromomethane

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